N,N-diethyl-2-methoxynaphthalene-1-sulfinamide
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Overview
Description
N,N-diethyl-2-methoxynaphthalene-1-sulfinamide is an organic compound with the molecular formula C15H19NO2S and a molecular weight of 277.38 g/mol . This compound is characterized by its naphthalene core, which is substituted with a methoxy group at the 2-position and a sulfinamide group at the 1-position, with diethyl groups attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-methoxynaphthalene-1-sulfinamide typically involves the reaction of 2-methoxynaphthalene with diethylamine and a sulfinylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as recrystallization or chromatography to ensure the final product meets industrial purity standards .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-methoxynaphthalene-1-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, or amines.
Major Products Formed
Oxidation: N,N-diethyl-2-methoxynaphthalene-1-sulfone.
Reduction: N,N-diethyl-2-methoxynaphthalene-1-amine.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-diethyl-2-methoxynaphthalene-1-sulfinamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-methoxynaphthalene-1-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the naphthalene core can participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-2-methoxynaphthalene-1-sulfone
- N,N-diethyl-2-methoxynaphthalene-1-amine
- N,N-diethyl-2-methoxynaphthalene-1-thiol
Uniqueness
N,N-diethyl-2-methoxynaphthalene-1-sulfinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methoxy and sulfinamide groups allows for a diverse range of chemical transformations and interactions with biological targets, making it a versatile compound in various fields of research .
Properties
IUPAC Name |
N,N-diethyl-2-methoxynaphthalene-1-sulfinamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-4-16(5-2)19(17)15-13-9-7-6-8-12(13)10-11-14(15)18-3/h6-11H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTUSBCKWNBITH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)C1=C(C=CC2=CC=CC=C21)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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